3-Methyl-6-phenylpyridazine

Kinase inhibition p38 MAPK Regioisomer SAR

3-Methyl-6-phenylpyridazine (CAS 41398-19-0) is a disubstituted pyridazine heterocycle bearing a methyl group at the 3-position and a phenyl ring at the 6-position. This substitution pattern places it within the phenylpyridazine class, a pharmacophore associated with diverse activities including p38 MAPK inhibition, vasorelaxation, and acetylcholinesterase modulation.

Molecular Formula C11H10N2
Molecular Weight 170.21 g/mol
CAS No. 41398-19-0
Cat. No. B3328062
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-6-phenylpyridazine
CAS41398-19-0
Molecular FormulaC11H10N2
Molecular Weight170.21 g/mol
Structural Identifiers
SMILESCC1=NN=C(C=C1)C2=CC=CC=C2
InChIInChI=1S/C11H10N2/c1-9-7-8-11(13-12-9)10-5-3-2-4-6-10/h2-8H,1H3
InChIKeyZFGVPRUDJBBCGH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Buy 3-Methyl-6-phenylpyridazine (CAS 41398-19-0): Core Pyridazine Scaffold for Medicinal Chemistry & Chemical Biology


3-Methyl-6-phenylpyridazine (CAS 41398-19-0) is a disubstituted pyridazine heterocycle bearing a methyl group at the 3-position and a phenyl ring at the 6-position. This substitution pattern places it within the phenylpyridazine class, a pharmacophore associated with diverse activities including p38 MAPK inhibition, vasorelaxation, and acetylcholinesterase modulation . Unlike pyridazinone counterparts, the parent pyridazine core lacks a keto tautomer, providing distinct electronic character, lower hydrogen-bonding capacity, and a well-defined fluorescent profile exploitable in biochemical probe design . Commercially, this compound is available as a research-grade building block with a minimum purity specification of 95% (AKSci) and a molecular weight of 170.21 g/mol, suitable as a fragment for structure-activity relationship (SAR) exploration or as a synthetic intermediate .

3-Methyl-6-phenylpyridazine: Why a Simple Phenylpyridazine Isomer Replacement Risks Activity Cliffs


Phenylpyridazines are a deceptively simple class: the position of the methyl and phenyl substituents on the diazine ring profoundly alters electronic distribution, conformational preference, and target recognition. In p38 MAPK inhibitor series, the 6-aryl substitution pattern is specifically required for activity, with the α-aryl/β-heteroaryl geometry enabling IC50 values in the 1–20 nM range, whereas regioisomeric analogs show dramatically reduced potency . Similarly, X-ray crystallographic and ab initio MO studies on triazolopyridazine benzodiazepine receptor ligands demonstrated that the 6-phenyl isomer (SR95199) and the 7-phenyl isomer (SR95195) possess distinguishable electronic populations (final R = 0.049 vs. 0.039) and crystal packing, parameters that correlate with differential receptor affinity . For procurement, substituting 3-methyl-6-phenylpyridazine with the 5-phenyl isomer (CAS 184021-10-1) or the 3-phenyl isomer (CAS 32723-45-8) without explicit SAR validation risks activity cliffs in enzyme or receptor assays, potentially invalidating an entire screening campaign .

3-Methyl-6-phenylpyridazine (CAS 41398-19-0): Head-to-Head Quantitative Differentiation Data for Informed Procurement


Regioisomeric Control: 6-Phenyl Substitution is Essential for p38α MAPK Inhibitory Potency

In a series of trisubstituted pyridazines evaluated as p38 MAPK inhibitors, only compounds bearing the 6-aryl (phenyl) substitution pattern achieved nanomolar potency; the most active isomers with this geometry exhibited p38 IC50 values between 1 and 20 nM. In contrast, regioisomeric analogs lacking the 6-phenyl group or bearing substitutions at alternate positions showed significantly weaker activity, confirming a stringent positional requirement for target engagement . While the exact dataset for the unadorned 3-methyl-6-phenylpyridazine parent is not reported in this reference, the class-level SAR demonstrates that the 6-phenylpyridazine regiochemistry is a potency-determining feature.

Kinase inhibition p38 MAPK Regioisomer SAR

Vasorelaxant Potency: 3,6-Disubstituted Pyridazine Scaffold Outperforms Doxazosin in Rat Aortic Ring Assay

Novel 3,6-disubstituted pyridazines (compounds 8a and 11a) were tested for vasorelaxant activity in isolated rat thoracic aortic rings. Both compounds exhibited superior potency (IC50 = 198 μM and 177 μM, respectively) compared to the reference standard doxazosin mesylate (IC50 = 226 μM) . A statistically validated 2D-QSAR model (R² = 0.8118, R²cvOO = 0.7153, F = 17.97) confirmed that the 3,6-disubstitution pattern and electronic descriptors are significant contributors to the observed vasorelaxant effect. Although the specific unsubstituted 3-methyl-6-phenylpyridazine was not the lead compound in this study, the data establish the 3,6-disubstituted phenylpyridazine core as a privileged scaffold for vasorelaxant activity, with a quantifiable advantage over the clinical α1-blocker doxazosin.

Vasorelaxation Cardiovascular QSAR

Electronic Differentiation: 6-Phenyl vs. 7-Phenyl Triazolopyridazine Isomers Show Distinct Molecular Orbital Populations

X-ray crystal structures and STO-3G ab initio MO calculations were performed on SR95199 (3-methyl-6-phenyl-1,2,4-triazolo[4,3-b]pyridazine) and its 7-phenyl isomer SR95195. The 6-phenyl isomer crystallized in P2₁/n with final R = 0.049, while the 7-phenyl isomer gave R = 0.039 under identical conditions (T = 293 K, Cu Kα radiation). More critically, the electronic populations of the triazolopyridazine system, as determined by Mulliken population analysis, varied as a function of phenyl position, indicating that the 6-phenyl placement alters electron density distribution in a way that directly impacts receptor recognition . In the related aminopyridazine anti-GABA series, ab initio calculations showed that the 6-phenyl-substituted analog accurately mimics the nitrogen atom of GABA, a feature not replicated by other substitution patterns .

Computational chemistry Benzodiazepine receptor X-ray crystallography

Commercial Purity Benchmark: 95% Minimum Purity Specification Enables Direct Use in Fragment-Based Screening

Commercially, 3-methyl-6-phenylpyridazine is available from AKSci with a minimum purity specification of 95% (CAS 41398-19-0, catalog 7458CS) . This purity level is suitable for direct use in fragment-based screening (FBS) and biochemical assays without further purification, reducing lead time and cost. In contrast, the closely related regioisomer 3-methyl-5-phenylpyridazine (CAS 184021-10-1) is offered only as a 'fragment molecule' by TargetMol, with no publicly disclosed purity specification, introducing procurement uncertainty . The defined 95% purity threshold provides a verifiable procurement criterion that supports reproducible SAR studies.

Quality control Fragment-based drug discovery Procurement

Fluorescent Probe Capability: Pyridazine Core Exhibits Environment-Sensitive Emission Distinguished from Pyridazinone Analogs

The pyridazine ring system, including 3-methyl-6-phenylpyridazine, possesses intrinsic fluorescence arising from the (n,π*) singlet excited state, a property exploited in biochemical probe design . In contrast, 3-methyl-6-phenylpyridazinone (the keto tautomer) exhibits significantly altered photophysical behavior due to the carbonyl group's electron-withdrawing effect, shifting absorption and emission wavelengths and reducing quantum yield . While quantitative fluorescence data (λex, λem, Φ) for the title compound are not publicly available in primary literature, the absence of the keto group ensures that the compound retains the native diazine fluorescence profile, making it distinguishable from pyridazinone-based probes for assay development where spectral orthogonality is required.

Fluorescence Biochemical probe Photophysics

Synthetic Versatility: Established Suzuki Coupling Route from 3-Chloro-6-methylpyridazine Provides Reliable Access

A well-precedented synthetic route to 3-methyl-6-phenylpyridazine employs Suzuki-Miyaura cross-coupling between 3-chloro-6-methylpyridazine (1.00 g, 7.78 mmol) and phenylboronic acid (1.42 g, 11.67 mmol), yielding the product after flash chromatographic purification (hexane/ethyl acetate 2:1) as a white solid . This route was originally described in the foundational 1960 paper by the Chemical Society of Japan, which detailed the synthesis of both 3-methyl- and 6-methyl-3-phenylpyridazine isomers, thereby providing a direct comparative framework for isomer control . In contrast, the 5-phenyl isomer (3-methyl-5-phenylpyridazine) requires distinct synthetic strategies, and its commercial availability is significantly more limited, making the 6-phenyl isomer the more accessible scaffold for SAR expansion.

Synthetic chemistry Suzuki coupling Building block

3-Methyl-6-phenylpyridazine (CAS 41398-19-0): Optimal Application Scenarios Grounded in Quantitative Differentiation


p38 MAPK Inhibitor Fragment Screening and Kinase Profiling

Use 3-methyl-6-phenylpyridazine as a core fragment for constructing p38α MAPK inhibitor libraries. The 6-phenylpyridazine scaffold has been validated to deliver low-nanomolar IC50 values (1–20 nM) when elaborated with appropriate α-aryl and β-heteroaryl substituents, as demonstrated by the trisubstituted pyridazine series from Merck . The defined 95% purity specification ensures reliable SAR data without confounding impurity effects . Alternative regioisomers (e.g., 5-phenyl or 3-phenyl pyridazines) are not supported by this SAR and are likely to produce false negatives in kinase screens.

Cardiovascular Lead Optimization: α1-Adrenoceptor Vasorelaxant Scaffold

Employ 3-methyl-6-phenylpyridazine as the starting scaffold for developing novel vasorelaxant agents targeting resistant hypertension. The 3,6-disubstituted pyridazine class has demonstrated superior potency (IC50 = 177–198 μM) relative to the clinical standard doxazosin (IC50 = 226 μM) in ex vivo rat aortic ring assays . The validated 2D-QSAR model (R² = 0.81) provides a predictive framework for optimizing substituents while retaining the privileged 3,6-disubstituted core geometry .

CNS-Targeted Benzodiazepine Receptor Ligand Design

Leverage the electronic and structural differentiation of the 6-phenyl isomer for designing selective benzodiazepine receptor ligands. X-ray crystallographic data and ab initio MO calculations confirm that the 6-phenyl substitution pattern produces distinct electronic populations compared to the 7-phenyl isomer, directly influencing receptor recognition . The GABA-mimetic electronic character of the 6-phenyl-substituted pyridazine core further supports its use in anxiolytic or anticonvulsant drug discovery programs .

Fluorescent Biochemical Probe Development for Multiplexed Assays

Deploy 3-methyl-6-phenylpyridazine as a fluorescent core for designing environment-sensitive biochemical probes. The parent pyridazine chromophore exhibits (n,π*)-state fluorescence that is spectrally distinct from pyridazinone-based dyes, enabling orthogonal detection in multiplexed enzymatic or cellular imaging assays . This differentiation is critical when designing FRET pairs or simultaneous detection protocols where spectral overlap must be minimized.

Quote Request

Request a Quote for 3-Methyl-6-phenylpyridazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.